N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative. Its structure features a phenyl ring substituted with a pinacol boronate ester group at the para position and an N-ethyl-N-isopropylamine moiety. This compound is of interest in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronate group’s reactivity and the steric/electronic effects imparted by the ethyl and isopropyl substituents .
Properties
IUPAC Name |
N-ethyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-8-19(13(2)3)15-11-9-14(10-12-15)18-20-16(4,5)17(6,7)21-18/h9-13H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOATOILCJMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N-ethyl-N-isopropylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include boronic acids, simpler boronates, and substituted aniline derivatives .
Scientific Research Applications
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable carbon-boron bonds. This property is exploited in cross-coupling reactions where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include palladium-catalyzed mechanisms that enable the transfer of boron to organic substrates .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., ethyl-isopropyl) reduce solubility in polar solvents compared to dimethyl analogues .
- Stability : All derivatives require storage at 2–8°C to prevent boronate hydrolysis or amine oxidation .
- Purity : Commercial samples (e.g., N-isopropyl derivative) are available at ≥97% purity, comparable to diethyl/dimethyl analogues .
Biological Activity
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (commonly referred to as the compound) is a boron-containing organic compound with potential applications in medicinal chemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H28BNO2
- CAS Number : 2490665-89-7
- Molecular Weight : 285.33 g/mol
The presence of the boron atom in its structure is significant as it may influence its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing boron can exhibit various biological activities, including anticancer effects, enzyme inhibition, and potential antiviral properties. The specific biological activities of this compound have been less extensively documented compared to other boron-containing compounds. However, preliminary studies suggest several areas of interest:
1. Anticancer Activity
- Mechanism of Action : Compounds similar to the one have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Case Studies : In vitro studies indicated that related compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties.
- Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
| Compound B | H1975 | 0.442 | Cell cycle arrest |
| N-Ethyl-N-isopropyl... | TBD | TBD | TBD |
2. Enzyme Inhibition
- Target Enzymes : Some studies suggest that boron-containing compounds may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
- Research Findings : The inhibition of MMPs could lead to reduced tumor invasion and metastasis.
3. Antiviral Properties
- Recent investigations into similar structures have revealed antiviral activities against influenza viruses. While specific data on this compound are lacking, the potential for antiviral applications exists based on structural analogs.
Safety and Toxicity
Preliminary assessments indicate that boron-containing compounds generally exhibit low toxicity profiles. Specific toxicity studies for this compound are necessary to determine its safety for therapeutic use.
Q & A
What are the established synthetic routes for N-ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?
Level: Basic
Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., bromo- or iodoaniline derivative) reacts with bis(pinacolato)diboron (BPin) under inert conditions. Key variables include:
- Catalyst system: Pd(dppf)Cl or Pd(PPh) are common catalysts, with ligand choice affecting reaction efficiency .
- Solvent and base: Polar aprotic solvents (THF, dioxane) and bases like KOAc or EtN are critical for stabilizing intermediates and facilitating transmetallation .
- Temperature: Reactions often proceed at 80–100°C, with higher temperatures accelerating kinetics but risking decomposition.
Yields vary significantly with the halogen leaving group; bromo precursors generally outperform chloro analogs (e.g., 65% vs. 32% yield in related electrophotocatalytic syntheses) .
How can impurities in the final product be systematically identified and resolved during purification?
Level: Advanced
Answer:
Impurities often arise from incomplete borylation, deborylation, or residual catalyst. Methodologies include:
- Chromatographic analysis: Reverse-phase HPLC or GC-MS to detect boronate esters or unreacted precursors.
- NMR spectroscopy: B NMR can identify unreacted BPin (δ ~30 ppm) or hydrolyzed boronic acids (δ ~10 ppm) .
- Recrystallization: Use hexane/ethyl acetate mixtures to isolate crystalline product, leveraging differential solubility of byproducts.
For persistent Pd residues, silica gel chromatography with EtOAc/hexane gradients effectively removes metal complexes .
What strategies optimize the compound’s performance in Suzuki-Miyaura cross-coupling reactions?
Level: Advanced
Answer:
Key optimization parameters:
- Pre-activation: Stirring the boronate with a mild base (e.g., KCO) in aqueous/organic biphasic systems enhances transmetallation .
- Catalyst tuning: Bulky ligands (e.g., SPhos) improve selectivity for aryl-aryl bond formation, reducing homocoupling side reactions.
- Solvent selection: DME/water mixtures (4:1) balance solubility and reaction kinetics.
Recent studies show microwave-assisted protocols reduce reaction times (30 min vs. 12 h) while maintaining >90% conversion .
How does the steric bulk of the N-ethyl and N-isopropyl groups influence regioselectivity in C-H functionalization?
Level: Advanced
Answer:
The bulky substituents direct electrophilic substitution to the para position of the aniline ring. Computational studies (DFT) reveal:
- Steric hindrance: N-ethyl and isopropyl groups create a congested ortho environment, disfavoring electrophile approach.
- Electronic effects: Electron-donating alkylamines increase electron density at the para position, favoring borylation or cross-coupling.
Experimental validation via meta-selective C-H borylation (using Ir catalysts with anionic ligands) confirms reduced reactivity at ortho positions .
What crystallographic techniques are recommended for resolving structural ambiguities in this compound?
Level: Basic
Answer:
- Single-crystal X-ray diffraction (SCXRD): SHELX programs (e.g., SHELXL) are standard for refining structures. Key steps:
- Powder XRD: Complementary to SCXRD for verifying phase purity and detecting polymorphs.
Related aniline-boronate structures show planar boronate rings with B-O bond lengths ~1.36 Å, consistent with sp hybridization .
How can 11^{11}11B and 13^{13}13C NMR spectral inconsistencies be addressed during characterization?
Level: Advanced
Answer:
- B NMR: Quadrupolar broadening (I = 3/2) complicates signal resolution. Use high-field spectrometers (≥400 MHz) and decoupling to sharpen peaks. The boronate ester typically appears as a singlet (δ ~28–32 ppm) .
- C NMR: Assign quaternary carbons adjacent to boron via HMBC correlations. For example, the dioxaborolane ring carbons resonate at δ ~24–25 ppm (CH) and ~83 ppm (quaternary C) .
What are the best practices for ensuring long-term stability of this boronate compound?
Level: Basic
Answer:
- Storage: Under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are critical in storage vials .
- Handling: Avoid protic solvents (water, alcohols) and acidic conditions, which promote deborylation.
Stability studies on analogous pinacol boronates show <5% decomposition after 6 months when stored properly .
How can computational modeling predict reactivity trends for derivatives of this compound?
Level: Advanced
Answer:
- DFT calculations: Gaussian or ORCA software to model transition states (e.g., for cross-coupling). Key parameters include HOMO/LUMO energies and Fukui indices for electrophilicity .
- Molecular dynamics (MD): Simulate solvation effects on reaction pathways. For example, THF stabilizes Pd intermediates via coordination, aligning with experimental yield improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
